molecular formula C16H13Cl2F3OS B2464829 1,2-Dichloro-4-({3-[3-(trifluoromethyl)phenoxy]propyl}sulfanyl)benzene CAS No. 1797376-66-9

1,2-Dichloro-4-({3-[3-(trifluoromethyl)phenoxy]propyl}sulfanyl)benzene

Cat. No.: B2464829
CAS No.: 1797376-66-9
M. Wt: 381.23
InChI Key: LVMSNSQTDPBPDH-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-({3-[3-(trifluoromethyl)phenoxy]propyl}sulfanyl)benzene is an organic compound with the molecular formula C16H13Cl2F3OS. This compound is characterized by the presence of dichloro and trifluoromethyl groups attached to a benzene ring, along with a phenoxypropylsulfanyl substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-({3-[3-(trifluoromethyl)phenoxy]propyl}sulfanyl)benzene typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-({3-[3-(trifluoromethyl)phenoxy]propyl}sulfanyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogen substitution reactions can occur with nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,2-Dichloro-4-({3-[3-(trifluoromethyl)phenoxy]propyl}sulfanyl)benzene is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-({3-[3-(trifluoromethyl)phenoxy]propyl}sulfanyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dichloro-2-(trifluoromethyl)benzene
  • 4-Chlorobenzotrifluoride

Uniqueness

1,2-Dichloro-4-({3-[3-(trifluoromethyl)phenoxy]propyl}sulfanyl)benzene is unique due to the presence of both dichloro and trifluoromethyl groups, along with a phenoxypropylsulfanyl substituent. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research applications .

Properties

IUPAC Name

1,2-dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfanyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2F3OS/c17-14-6-5-13(10-15(14)18)23-8-2-7-22-12-4-1-3-11(9-12)16(19,20)21/h1,3-6,9-10H,2,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMSNSQTDPBPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCSC2=CC(=C(C=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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